![molecular formula C15H9BrN2O2S B2527346 1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide CAS No. 1207023-19-5](/img/structure/B2527346.png)

1-[(2,4-dimethylphenyl)sulfonyl]-3-methyl-N-(2-methylbenzyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

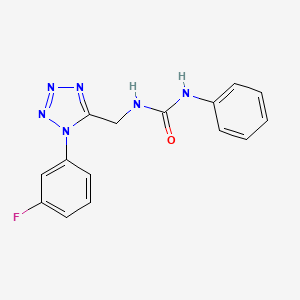

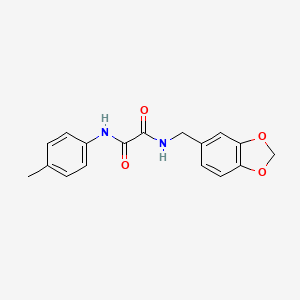

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains sulfonyl and carboxamide functional groups .

Molecular Structure Analysis

The molecular formula of this compound is C15H9BrN2O2S. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The sulfonyl group is attached to one of the carbon atoms in the piperidine ring, and the carboxamide group is attached to another carbon atom in the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring might undergo reactions such as N-alkylation. The sulfonyl group could potentially undergo substitution reactions, and the carboxamide group might participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and carboxamide groups might increase its polarity, potentially affecting its solubility in different solvents . The pKa of the compound, which is a measure of its acidity, would also be influenced by these functional groups .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized derivatives of this compound have been investigated for their antimicrobial properties. Specifically, they were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results revealed that compounds d1, d2, and d3 exhibited promising antimicrobial activity . These findings suggest potential applications in combating microbial infections.

Anticancer Activity

Cancer remains a significant health challenge worldwide. Efforts to discover novel anticancer agents are ongoing. In this context, compounds d6 and d7 from the same family demonstrated notable activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro . While there is no ideal cure for cancer, these compounds could serve as leads for further drug development.

Molecular Docking Studies

To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could be potential candidates for rational drug design .

Heterocyclic Thiazole Nucleus

The thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives often block bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .

Propriétés

IUPAC Name |

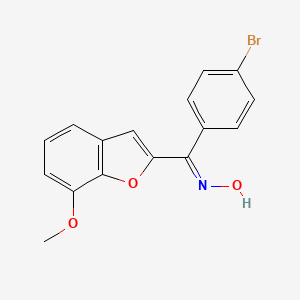

4-(2-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2S/c16-12-5-1-2-6-13(12)18-10-11(9-17)21(19,20)15-8-4-3-7-14(15)18/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGLYHLCRJRWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)

methanol](/img/structure/B2527274.png)

![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)

![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2527282.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)